molecular formula C11H11NO2 B185682 Ethyl indole-3-carboxylate CAS No. 776-41-0

Ethyl indole-3-carboxylate

Cat. No.: B185682
CAS No.: 776-41-0
M. Wt: 189.21 g/mol
InChI Key: XOUHVMVYFOXTMN-UHFFFAOYSA-N
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Description

Ethyl indole-3-carboxylate is an organic compound that belongs to the indole family, which is characterized by a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This compound is of significant interest due to its diverse applications in organic synthesis, medicinal chemistry, and biological research. It is commonly used as a building block for the synthesis of various biologically active molecules and pharmaceuticals .

Chemical Reactions Analysis

Types of Reactions: Ethyl indole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Ethyl indole-3-carboxylate can be compared with other indole derivatives such as:

Uniqueness: this compound is unique due to its versatility in synthetic chemistry and its potential for modification to produce a wide range of biologically active compounds. Its ethyl ester group provides a handle for further functionalization, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

ethyl 1H-indole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-2-14-11(13)9-7-12-10-6-4-3-5-8(9)10/h3-7,12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOUHVMVYFOXTMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70289769
Record name Ethyl indole-3-carboxylate
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Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

776-41-0
Record name 1H-Indole-3-carboxylic acid, ethyl ester
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Record name 776-41-0
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Record name Ethyl indole-3-carboxylate
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Record name Ethyl Indole-3-carboxylate
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Record name Ethyl indole-3-carboxylate
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Synthesis routes and methods

Procedure details

The title compound is prepared starting from indole-3-carboxylic acid (commercially available from Aldrich) by esterification with ethanol using standard methods of organic synthesis (e.g. J. March, Advanced Organic Chemistry, Reactions, Mechanisms and Structure (1992, 4th edition) 393–394 (Wiley interscience, New York).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: Ethyl indole-3-carboxylate (also known as ethyl 1H-indole-3-carboxylate) has the molecular formula C11H11NO2 and a molecular weight of 189.21 g/mol [, ]. Spectroscopic data, including NMR, IR, and EI/ESI-MS, have been used to confirm its structure [].

A: Yes, a practical synthesis of indole-3-carboxamides, including those derived from this compound, has been achieved using an amidoaluminum-mediated strategy. This method, employing Al2(CH3)4(NR2)2 complexes, allows for the efficient amidation of various substituted ethyl indole-3-carboxylates [, ]. Additionally, flash vacuum pyrolysis of specific N-alkenylbenzotriazoles and N-alkenylisoxazolones has been shown to yield this compound through specific reaction pathways [].

A: Yes, this compound has been identified as a constituent of the marine sponge Xetospongia testudinaria collected from the South China Sea. This marks the first reported instance of this compound being isolated from this particular sponge species [].

A: Research indicates that this compound acts as a potent antagonist of the 5-HT4 receptor [, ]. Studies using piglet isolated right atrium demonstrated its ability to block 5-HT-induced tachycardia with a pKB of 8.3 []. This suggests potential applications in research related to cardiac function and 5-HT4 receptor modulation.

A: While specific structure-activity relationship (SAR) details for this compound are not extensively discussed in the provided papers, research suggests that modifications to the indole ring and the carboxylate side chain can significantly impact 5-HT4 receptor affinity and functional activity []. For example, the introduction of a piperidinyl)ethyl group to the indole-3-carboxylate structure resulted in SB 203186, a compound with significantly higher 5-HT4 receptor affinity compared to other antagonists like tropisetron and DAU 6215 []. This highlights the importance of structural features in determining the pharmacological profile of indole-3-carboxylate derivatives.

A: Yes, a series of methyl 1-{2-[4-amino-5-(naphthalen-1-yl)-4H-1,2,4-triazol-3-ylthio]ethyl}-1H-indole-3-carboxylate derivatives have been synthesized using microwave irradiation, demonstrating the feasibility of creating diverse analogues []. Furthermore, novel ethyl 1H-indole-3-carboxylate derivatives have been synthesized and investigated for their in vitro anti-hepatitis C virus activity []. These findings suggest that modifying the this compound scaffold holds promise for developing compounds with potential therapeutic applications.

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